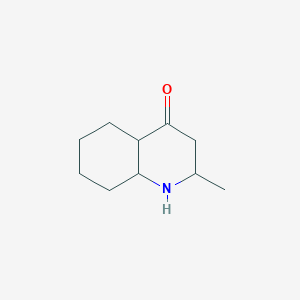

2-Methyl-octahydro-quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-octahydro-quinolin-4-one is a heterocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound consists of a quinoline ring system that is fully hydrogenated, making it an octahydro derivative with a methyl group at the second position and a ketone group at the fourth position .

Mecanismo De Acción

Target of Action

Quinoline-based compounds, which 2-methyl-octahydro-quinolin-4-one is a part of, have been reported to have diverse biological activities .

Mode of Action

Quinoline-containing compounds have been reported to inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline-based compounds have been reported to affect various biochemical pathways, leading to a broad range of biological activities .

Result of Action

Quinoline-based compounds have been reported to have diverse biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant and diuretic activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-octahydro-quinolin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of aniline derivatives with diethyl ethoxymethylenemalonate followed by cyclization can yield quinoline derivatives . Another method involves the use of anthranilic acid derivatives, which can undergo cyclization to form the desired quinoline structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, metal-free ionic liquid-mediated reactions, and green reaction protocols are some of the methods employed to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-octahydro-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with different properties and applications .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

2-Methyl-octahydro-quinolin-4-one and its derivatives have been studied for their potential as anticancer agents. Compounds in this class, particularly those that inhibit poly(ADP-ribose) polymerase (PARP), show promise in treating cancers with defective DNA repair mechanisms, such as BRCA1 and BRCA2 deficient tumors. These compounds can be utilized as monotherapies or in combination with other DNA-damaging agents to enhance therapeutic efficacy .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For instance, derivatives of quinolin-4-one have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections . Additionally, the synthesis of 2-(quinolin-4-yloxy)acetamides has been explored for their antitubercular properties, showcasing the versatility of this compound in combating infectious diseases .

Antiviral Applications

Quinolinone derivatives, including this compound, have been investigated for their antiviral properties. Elvitegravir, a related compound, acts as an integrase inhibitor for HIV treatment, illustrating the potential for similar compounds to target viral replication mechanisms .

Synthesis of Complex Molecules

The compound serves as a valuable precursor in synthetic organic chemistry. Its ability to undergo various chemical transformations allows chemists to create complex structures efficiently. For example, it has been used in the synthesis of 2-alkyl-4-quinolones and other derivatives through metal-free approaches that simplify the reaction pathways and increase yield .

Development of Hybrid Compounds

Research has highlighted the synthesis of hybrid compounds combining 1,4-quinone with quinoline derivatives, which enhances biological activity and bioavailability. These hybrids have been tested against multiple cancer cell lines and exhibited significant cytotoxic effects, particularly where there is a higher expression of NQO1 protein .

Case Study: Anticancer Efficacy

In studies evaluating the anticancer properties of quinolinone derivatives, researchers observed that specific modifications to the this compound structure could lead to increased potency against various cancer cell lines. For example, one study reported that certain derivatives exhibited selective cytotoxicity against HepG2 liver cancer cells while showing lower toxicity towards normal cells .

Case Study: Antimicrobial Activity

A detailed examination of synthesized quinolone derivatives revealed varying degrees of antibacterial activity. Compounds with longer alkyl chains demonstrated enhanced inhibition against E. coli, suggesting that structural modifications can significantly impact antimicrobial efficacy .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

2-Methyl-octahydro-quinolin-4-one can be compared with other similar compounds, such as 4-hydroxy-2-quinolones and quinazolin-4-ones . These compounds share a similar quinoline backbone but differ in their functional groups and degree of hydrogenation. The unique structure of this compound, with its fully hydrogenated ring system and specific substituents, gives it distinct chemical and biological properties .

List of Similar Compounds

- 4-Hydroxy-2-quinolones

- Quinazolin-4-ones

- Pyranoquinolones

- Furoquinolones

Actividad Biológica

2-Methyl-octahydro-quinolin-4-one is a heterocyclic compound belonging to the quinoline family, characterized by its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C10H17NO

- Molecular Weight : 167.25 g/mol

The compound's structure contributes significantly to its biological activity, influencing interactions with various biological targets.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer effects. These compounds have been shown to:

- Induce cell cycle arrest and apoptosis in cancer cells.

- Inhibit angiogenesis , which is crucial for tumor growth and metastasis.

- Disrupt cell migration , further limiting cancer spread.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.

- Antifungal : Shows activity against fungal strains, making it a candidate for treating fungal infections.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, potentially beneficial in treating conditions characterized by chronic inflammation. It modulates immune responses and reduces inflammatory cytokine production.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its antioxidant properties help mitigate oxidative stress in neuronal cells .

The mechanisms underlying the biological activities of this compound include:

- Nuclear receptor modulation : Influences pathways related to hormone signaling and metabolism.

- Biochemical pathway interaction : Affects pathways involved in apoptosis and cell proliferation, contributing to its anticancer effects .

Case Study 1: Anticancer Activity

A study investigated the effects of various quinoline derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in colorectal cancer cells through apoptosis induction (Figure 1).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | 15 | Apoptosis induction |

| MCF7 (Breast) | 20 | Cell cycle arrest |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of this compound was evaluated against several bacterial strains. The compound exhibited notable inhibition zones compared to standard antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 22 |

| C. albicans (fungus) | 15 |

Propiedades

IUPAC Name |

2-methyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h7-9,11H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAPKWHFVCCJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2CCCCC2N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.